molecular formula C8H15ClN4O B1379704 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride CAS No. 1402709-99-2

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride

Cat. No.: B1379704
CAS No.: 1402709-99-2
M. Wt: 218.68 g/mol
InChI Key: LJUYVSZGYZIADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride is a chemical compound with the molecular formula C7H13ClN4O It features a piperazine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and repair . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including DNA replication, repair, and transcription.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its stability and efficacy. In vitro studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted via the kidneys . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as P-glycoprotein . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. A common method involves the reaction of a hydrazide with an ester or acid chloride under acidic or basic conditions.

  • Attachment of the Piperazine Ring: : The oxadiazole intermediate is then reacted with piperazine. This step often involves nucleophilic substitution reactions where the oxadiazole moiety is introduced to the piperazine ring.

  • Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxadiazole ring or the piperazine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound by replacing certain groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential antimicrobial and anticancer properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylurea: Another oxadiazole derivative with different substituents.

    5-Methyl-3-(piperazin-1-yl)-1,2,4-oxadiazole: A closely related compound with a similar structure but different functional groups.

Uniqueness

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride is unique due to its specific combination of the oxadiazole and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12;/h9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUYVSZGYZIADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.